molecular formula C15H11ClN2O2S B6141520 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid

Cat. No.: B6141520
M. Wt: 318.8 g/mol
InChI Key: OQXKUZGGICXGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Organoboron compounds, which are similar to the compound , are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the stability of the compound is a crucial factor in its bioavailability . The compound’s boronic ester moiety is usually bench stable, easy to purify, and often even commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Furthermore, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, including temperature and the presence of a suitable catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

Scientific Research Applications

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1,3-benzothiazole
  • 3-chlorobenzene-1-carboximidic acid
  • Benzothiazole derivatives with various substituents

Uniqueness

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzene-1-carboximidic acid is unique due to the combination of its benzothiazole core with a chloro and methoxy substituent, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXKUZGGICXGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.